![molecular formula C15H26N3O2P B11708721 Benzamide, N-[bis(diethylamino)phosphinyl]- CAS No. 55819-63-1](/img/structure/B11708721.png)
Benzamide, N-[bis(diethylamino)phosphinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamida, N-[bis(dietilamino)fosfinil]- es un compuesto orgánico con la fórmula molecular C15H26N3O2P. Este compuesto es conocido por su estructura única, que incluye un núcleo de benzamida con un grupo bis(dietilamino)fosfinil unido. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Benzamida, N-[bis(dietilamino)fosfinil]- típicamente implica la reacción de benzamida con dietilamina y un agente fosforilante. Un método común incluye el uso de oxicloruro de fósforo (POCl3) como agente fosforilante. La reacción se lleva a cabo en condiciones controladas, a menudo en presencia de una base como la trietilamina, para facilitar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de Benzamida, N-[bis(dietilamino)fosfinil]- sigue rutas sintéticas similares pero a mayor escala. El proceso implica el control cuidadoso de los parámetros de reacción, como la temperatura, la presión y la concentración de los reactivos, para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
Benzamida, N-[bis(dietilamino)fosfinil]- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo bis(dietilamino)fosfinil puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno (H2O2), permanganato de potasio (KMnO4)
Reducción: Hidruro de aluminio y litio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Varios nucleófilos como haluros, aminas y tioles
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de fosfina, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden resultar en una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Benzamida, N-[bis(dietilamino)fosfinil]- tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como ligando en la química de coordinación.
Biología: Se ha investigado por su potencial como inhibidor de enzimas y sus interacciones con macromoléculas biológicas.
Medicina: Se ha explorado por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de otros compuestos complejos.
Mecanismo De Acción
El mecanismo de acción de Benzamida, N-[bis(dietilamino)fosfinil]- implica su interacción con dianas moleculares específicas. El grupo bis(dietilamino)fosfinil puede formar enlaces fuertes con iones metálicos, convirtiéndolo en un ligando eficaz en la química de coordinación. Además, el compuesto puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Las vías exactas y las dianas moleculares dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Benzamida: El derivado amida más simple del ácido benzoico, se utiliza en diversas aplicaciones farmacéuticas.
N,N-Dietilbenzamida: Conocido por su uso como repelente de insectos (DEET).
N-Bencilbenzamida: Se utiliza en la síntesis orgánica y como intermedio en la producción de otros productos químicos.
Singularidad
Benzamida, N-[bis(dietilamino)fosfinil]- es único debido a su grupo bis(dietilamino)fosfinil, que le confiere propiedades químicas y reactividad distintivas. Esto lo hace valioso en aplicaciones de investigación específicas donde se desean tales propiedades.
Propiedades
Número CAS |
55819-63-1 |
|---|---|
Fórmula molecular |
C15H26N3O2P |
Peso molecular |
311.36 g/mol |
Nombre IUPAC |
N-[bis(diethylamino)phosphoryl]benzamide |
InChI |
InChI=1S/C15H26N3O2P/c1-5-17(6-2)21(20,18(7-3)8-4)16-15(19)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3,(H,16,19,20) |
Clave InChI |
YBMPXYCMMKTHGC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(=O)(NC(=O)C1=CC=CC=C1)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11708639.png)
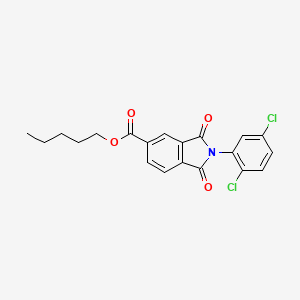
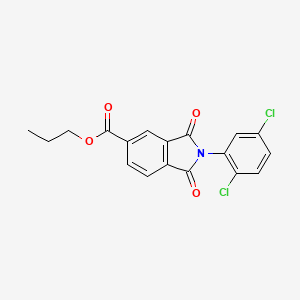

![Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate](/img/structure/B11708659.png)
![3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11708667.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708670.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate](/img/structure/B11708674.png)
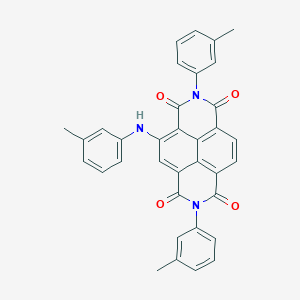

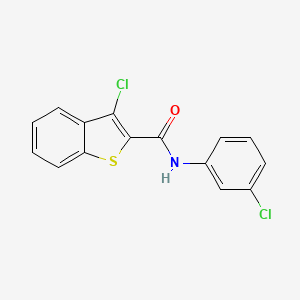
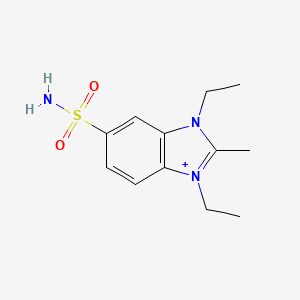
![1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11708719.png)

